2-Bromo-3,5-dinitropyridine
Overview
Description
2-Bromo-3,5-dinitropyridine is a chemical compound with the molecular formula C5H2BrN3O4. It is characterized by the presence of a bromine atom and two nitro groups attached to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dinitropyridine typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes bromination to form 2-amino-5-bromopyridine. This intermediate is then nitrated to yield 2-amino-5-bromo-3-nitropyridine . Further nitration of this compound produces this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient and controlled reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dinitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like stannous chloride.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar aprotic solvent.
Reduction: Reduction reactions often use stannous chloride in an acidic medium.
Major Products:
Scientific Research Applications
2-Bromo-3,5-dinitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dinitropyridine involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups enhance the electrophilicity of the bromine-substituted carbon, making it susceptible to nucleophilic attack . This property is exploited in the design of fluorescent probes where the compound reacts with biothiols, leading to a measurable fluorescence change .
Comparison with Similar Compounds
- 2-Bromo-5-nitropyridine
- 3,5-Dinitropyridine
- 2-Amino-3,5-dinitropyridine
Comparison: 2-Bromo-3,5-dinitropyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, 2-Bromo-5-nitropyridine lacks the second nitro group, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
2-bromo-3,5-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYPWHCOVBOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513469 | |
Record name | 2-Bromo-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16420-30-7 | |
Record name | 2-Bromo-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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